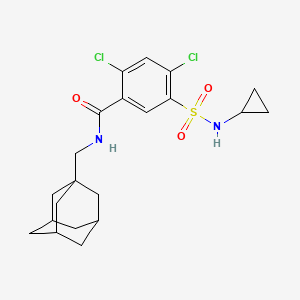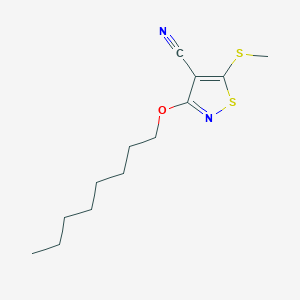![molecular formula C16H19N3O3S4 B4313789 METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE](/img/structure/B4313789.png)
METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE
概要
説明
Methyl S-benzyl-N-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)cysteinate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thioether, and a cysteine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carbonyl compound under acidic conditions.
Thioether Formation: The thiadiazole intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the methylthio group.
Acylation: The resulting compound is acylated with an appropriate acyl chloride to form the thioacetyl group.
Cysteine Derivative Formation: Finally, the acylated thiadiazole is coupled with a cysteine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.
化学反応の分析
Types of Reactions
Methyl S-benzyl-N-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)cysteinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl S-benzyl-N-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)cysteinate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s functional groups can be exploited for the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and thioether groups can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which have diverse biological activities.
Benzimidazoles: Compounds with a benzene ring fused to an imidazole ring, known for their medicinal properties.
Uniqueness
Methyl S-benzyl-N-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)cysteinate is unique due to its combination of a thiadiazole ring, thioether, and cysteine derivative, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
methyl 3-benzylsulfanyl-2-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S4/c1-22-14(21)12(9-24-8-11-6-4-3-5-7-11)17-13(20)10-25-16-18-15(23-2)19-26-16/h3-7,12H,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJADKVKHDCSAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC(=NS2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313707.png)
![1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4313722.png)
![1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4313730.png)
![2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313747.png)
![2-[2,5-DIOXO-4-(2,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B4313750.png)
![N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE](/img/structure/B4313754.png)

![N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313763.png)
![2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE](/img/structure/B4313769.png)

![3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4313777.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4313779.png)
![1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-(2-QUINOLYLSULFANYL)-1-ETHANONE](/img/structure/B4313786.png)

